

(R)-ZINC-3573: A Technical Guide to its Mechanism of Action on MRGPRX2

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Compound of Interest					
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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the mechanism of action of **(R)-ZINC-3573**, a selective agonist for the Mas-related G protein-coupled receptor X2 (MRGPRX2). This document provides a comprehensive overview of its binding, signaling, and functional effects, supported by quantitative data, detailed experimental methodologies, and visual diagrams of key pathways and workflows.

Introduction to MRGPRX2 and (R)-ZINC-3573

Mas-related G protein-coupled receptor X2 (MRGPRX2) is a receptor expressed on mast cells and small-diameter sensory neurons.[1] It is implicated in a variety of physiological and pathological processes, including itch, pain, inflammation, and pseudo-allergic drug reactions. [1][2][3][4] MRGPRX2 is activated by a wide range of cationic molecules, including endogenous peptides and numerous clinically used drugs.[2]

(R)-ZINC-3573 has been identified as a potent and selective small-molecule agonist of MRGPRX2.[5][6][7] Its selectivity over other GPCRs, including the closely related MRGPRX1, makes it a valuable chemical probe for studying the function of MRGPRX2.[1] The inactive enantiomer, (S)-ZINC-3573, serves as a useful negative control in experiments.[1][7]

Quantitative Data Summary



The following table summarizes the key quantitative data for the activity of **(R)-ZINC-3573** on MRGPRX2 from various in vitro assays.

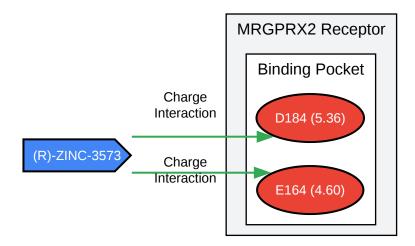
Parameter	Assay Type	Cell Line	Value	Reference
EC50	PRESTO-Tango	-	740 nM	[1][5]
EC50	FLIPR Calcium Assay	-	1 μΜ	[1]
EC50	MRGPRX2 Agonist Activity	-	0.74 μΜ	
Ki (for C9 inhibition)	Calcium Mobilization	HEK293	43 nM	[3]
IC50 (for C9 inhibition)	Degranulation	LAD2	>1 μM	[3]

Binding and Activation Mechanism

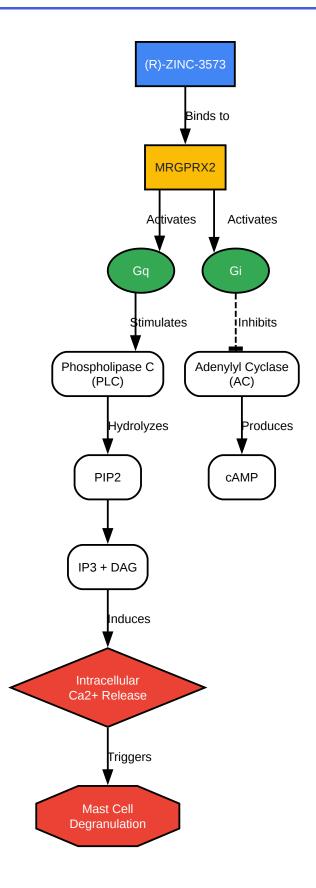
Cryo-electron microscopy (cryo-EM) studies have provided detailed structural insights into the binding of **(R)-ZINC-3573** to MRGPRX2.[2][8]

(R)-ZINC-3573 binds to a negatively charged sub-pocket within the MRGPRX2 binding site.[2] [8] This interaction is primarily driven by charge interactions with two key acidic residues: D1845.36 and E1644.60.[2][8] Unlike larger peptide agonists that occupy two sub-pockets, the smaller (R)-ZINC-3573 molecule binds exclusively to this first sub-pocket.[2][3][8] Mutagenesis studies have confirmed that alanine substitution of D1845.38 and E1644.60 impairs the efficacy of (R)-ZINC-3573.[8]

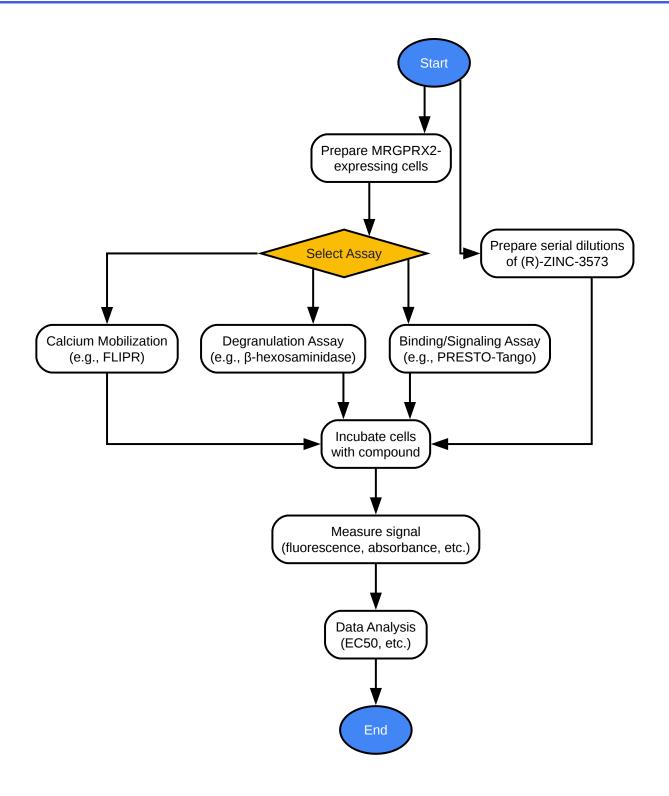












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